N-(2,5-dimethylphenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(2,5-DIMETHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method is efficient and yields highly functionalized triazolothiadiazine compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using catalyst-free reactions and room temperature conditions, are often applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolothiadiazine derivatives.
Scientific Research Applications
N-(2,5-DIMETHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-DIMETHYLPHENYL)-2-((4-ET-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
- Thiazolo[3,2-b][1,2,4]triazole derivatives
Uniqueness
N-(2,5-DIMETHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C23H27N5O2S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H27N5O2S/c1-5-19-25-26-23-28(19)27-20(16-9-11-17(12-10-16)30-6-2)21(31-23)22(29)24-18-13-14(3)7-8-15(18)4/h7-13,20-21,27H,5-6H2,1-4H3,(H,24,29) |
InChI Key |
FWQMEHQQUHCYPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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